2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
Thiophene derivatives, such as 2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide, can be synthesized using various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization makes the tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .Molecular Structure Analysis
The molecular structure of 2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide consists of a thiophene ring connected to a naphthalene ring via an acetamido group . The thiophene ring is a five-membered heterocycle containing one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene, the core structure in 2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been studied for its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase inhibitors are a class of drugs used to treat Alzheimer’s disease by preventing the breakdown of acetylcholine, which is essential for learning and memory. Some thiophene derivatives have shown to be more potent inhibitors than donepezil, a commonly prescribed drug for Alzheimer’s .
Mechanism of Action
Target of Action
The primary target of 2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.
Mode of Action
2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance cholinergic transmission, which is often disrupted in conditions like Alzheimer’s disease .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, the compound increases the availability of acetylcholine, enhancing cholinergic transmission. This can have various downstream effects, including improved cognitive function in individuals with Alzheimer’s disease .
Result of Action
The inhibition of acetylcholinesterase by 2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide leads to an increase in acetylcholine levels . This can result in enhanced cholinergic transmission, potentially improving cognitive function in individuals with Alzheimer’s disease .
properties
IUPAC Name |
2-[(2-naphthalen-1-ylacetyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c18-16(21)14-8-9-22-17(14)19-15(20)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVZRJYQGCXLLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide |
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